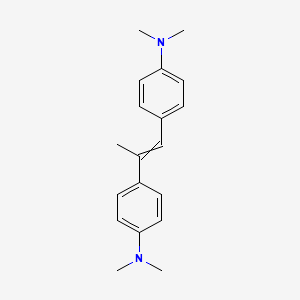
4,4'-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline): is an organic compound with the molecular formula C19H24N2 . It is a derivative of aniline, where the aniline groups are substituted with dimethyl groups and connected through a prop-1-ene-1,2-diyl linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable prop-1-ene-1,2-diyl precursor. One common method is the condensation reaction between N,N-dimethylaniline and a prop-1-ene-1,2-diyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the prop-1-ene-1,2-diyl linkage may be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the prop-1-ene-1,2-diyl linkage to a saturated propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated propyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its aromatic and amine functionalities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its structural properties make it suitable for incorporation into materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. The aromatic rings and amine groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins.
Comparison with Similar Compounds
4,4’-(Prop-1-ene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of dimethylamino groups.
4,4’-(Ethene-1,2-diyl)dipyridinium: Contains pyridinium rings instead of dimethylaniline groups.
4,4’-(Prop-1-ene-1,1-diyl)bis(N,N-dimethylaniline): Similar but with a different linkage position.
Uniqueness: The presence of dimethylamino groups in 4,4’-(Prop-1-ene-1,2-diyl)bis(N,N-dimethylaniline) imparts unique electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
102008-09-3 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]prop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24N2/c1-15(17-8-12-19(13-9-17)21(4)5)14-16-6-10-18(11-7-16)20(2)3/h6-14H,1-5H3 |
InChI Key |
AYPUGNQHVQXUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















